molecular formula C21H13ClN2O2S2 B2614740 4-benzoyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 325986-68-3

4-benzoyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2614740
CAS No.: 325986-68-3
M. Wt: 424.92
InChI Key: KGVGOIHDZKAMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzoyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound featuring a benzamide core linked to a dichloro thiophene moiety via a 1,3-thiazole ring. This structure places it within a class of molecules known for their significant potential in medicinal chemistry and biochemical research. Compounds containing the N-(thiazol-2-yl)benzamide scaffold have been identified as potent and selective pharmacological tools. Specifically, research on analogs has revealed their activity as antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, where they function as negative allosteric modulators . This makes such compounds valuable for probing the physiological functions of this poorly understood receptor. Furthermore, thiazole derivatives, in general, are extensively investigated for a wide spectrum of biological activities. Scientific literature reports that related molecules exhibit potent inhibitory effects against enzymes such as urease, α-glucosidase, and α-amylase, suggesting potential applications in metabolic and infectious disease research . Additional studies on benzothiazole derivatives have also highlighted promising anti-oxidant and anti-inflammatory activities . The presence of both the thiazole and thiophene rings in its structure contributes to the compound's potential as a versatile building block for further chemical exploration and drug discovery efforts. This product is intended for non-human research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-benzoyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O2S2/c22-18-11-10-17(28-18)16-12-27-21(23-16)24-20(26)15-8-6-14(7-9-15)19(25)13-4-2-1-3-5-13/h1-12H,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVGOIHDZKAMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced via a halogenation reaction using a chlorinating agent such as thionyl chloride.

    Coupling with Benzamide: The final step involves coupling the thiazole derivative with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide and thiazole rings, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-benzoyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis.

Comparison with Similar Compounds

Core Scaffold Variations

  • N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide Structural Difference: Replaces the benzoyl group with a tetrahydroisoquinoline sulfonyl moiety. Molecular Formula: C₂₃H₁₈ClN₃O₃S₃ (vs. C₂₃H₁₄ClN₃O₂S₂ for the target compound).
  • N-[5-(4-Chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide

    • Structural Difference : Features a 4-methylthiazole and a 4-chlorobenzoyl substituent instead of the 5-chlorothiophen-2-yl group.
    • Impact : The methyl group may enhance metabolic stability, while the absence of thiophene alters π-π stacking interactions .
    • Molecular Weight : 356.83 g/mol (vs. 516.06 g/mol for the target compound) .

Substituent Modifications

  • 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

    • Structural Difference : Incorporates a sulfamoyl group and nitro-phenyl substituent.
    • Impact : The electron-withdrawing nitro group may enhance electrophilic reactivity, influencing binding to redox-sensitive targets .
    • Reported Activity : 119.09% growth modulation (p < 0.05) in plant models .
  • 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide Structural Difference: Replaces benzoyl with a triazolyl sulfanyl group. Similarity Score: 0.500 (vs. reference drugs) .

Key Observations :

  • The target compound’s 5-chlorothiophene group may confer unique electronic properties compared to fluorinated or nitro-substituted analogs, influencing target selectivity .
  • Compounds with sulfonamide or sulfanyl groups (e.g., ) exhibit higher polarity, which may enhance aqueous solubility but reduce blood-brain barrier penetration.

Physicochemical and Pharmacokinetic Properties

Solubility and LogP

  • Target Compound : Predicted logP ~3.5 (benzoyl and thiophene contribute to lipophilicity).
  • 4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl) Analog: Higher logP (~4.2) due to the bulky tetrahydroisoquinoline group .
  • 2,4-Difluorobenzamide Derivative : Lower logP (~2.8) owing to fluorine’s electronegativity .

Metabolic Stability

  • Thiophene-containing compounds (e.g., target compound) may undergo cytochrome P450-mediated oxidation, whereas morpholine or triazole derivatives () are more resistant to oxidative metabolism .

Biological Activity

4-benzoyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound, with the CAS number 325986-68-3, has been synthesized and studied for various pharmacological effects, particularly in the context of cancer treatment and neuropeptide Y (NPY) antagonism.

Chemical Structure

The molecular formula of this compound is C21H13ClN2O2S2C_{21}H_{13}ClN_{2}O_{2}S_{2}. Its structure features a benzamide core substituted with a thiazole ring and a chlorothiophene moiety, which contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values : The compound showed IC50 values in the micromolar range against multiple solid tumor cell lines, indicating its effectiveness in inhibiting cancer cell growth.

The proposed mechanisms for its biological activity include:

  • HDAC Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The inhibition of HDACs leads to increased acetylation of histones, promoting gene expression that can induce apoptosis in cancer cells.
  • NPY Antagonism : The compound has been identified as a potential antagonist of neuropeptide Y (NPY), which is involved in various physiological processes including appetite regulation and anxiety. By blocking NPY receptors, the compound may influence pathways related to tumor progression and metastasis.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar thiazole derivatives:

  • Study on Thiazole Derivatives : A study indicated that thiazole derivatives exhibit varying degrees of antiproliferative activity against cancer cell lines. The structure-activity relationship (SAR) analysis pointed out that modifications to the thiazole ring can significantly enhance biological activity .
  • In Vivo Studies : In vivo experiments using xenograft models have shown that compounds similar to this compound can inhibit tumor growth effectively. These findings suggest that the compound may also have therapeutic potential beyond in vitro settings .

Comparative Analysis of Biological Activity

Compound IC50 (μM) Mechanism Notes
This compoundTBDHDAC inhibition, NPY antagonismPotential for further development
Similar Thiazole Derivative1.30HDAC inhibitionStrong antiproliferative effects against HepG2 cells

Q & A

Q. What are the standard synthetic routes for 4-benzoyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation between 5-chlorothiophen-2-amine derivatives and benzoyl chloride analogs. A representative protocol involves:

  • Reacting 5-chlorothiazol-2-amine (1 mmol) with a benzoyl chloride derivative (1 mmol) in pyridine under stirring at room temperature for 12–24 hours .
  • Purification via chromatography and recrystallization from methanol yields crystalline products.
    Optimization Tips:
  • Monitor reaction progress using TLC (e.g., hexane/ethyl acetate 3:1) .
  • Adjust stoichiometry or solvent polarity (e.g., DMSO for solubility challenges) to improve yield .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Confirm molecular structure via 1^1H and 13^13C NMR, focusing on thiazole (δ 7.2–7.8 ppm) and benzoyl (δ 165–170 ppm for carbonyl) signals .
  • X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming centrosymmetric dimers) .
    • Example: Orthorhombic crystal system (space group P21_121_121_1) with unit cell parameters a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test PFOR (pyruvate:ferredoxin oxidoreductase) inhibition using spectrophotometric methods (e.g., NADH oxidation rate) .
  • Antimicrobial Screening: Use agar diffusion assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains at 50–100 µg/mL concentrations.

Advanced Research Questions

Q. What mechanistic insights explain the compound’s inhibition of PFOR, and how do structural features enhance activity?

Methodological Answer:

  • The amide anion in the benzoyl-thiazole scaffold binds to PFOR’s active site, disrupting electron transfer in anaerobic metabolism .
  • Structure-Activity Relationship (SAR):
    • The 5-chlorothiophene moiety increases lipophilicity, improving membrane permeability .
    • Hydrogen bonding (N–H⋯N) stabilizes the enzyme-inhibitor complex, as shown in docking simulations .

Q. How can computational methods (e.g., molecular dynamics) predict the compound’s stability and binding modes?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with PFOR (PDB: 1B0P). Focus on binding energy (ΔG ≤ -8.0 kcal/mol) and residue contacts (e.g., Arg314, His246) .
  • Molecular Dynamics (MD): Simulate 100 ns trajectories in GROMACS to assess conformational stability of the inhibitor-enzyme complex .

Q. How can contradictory spectroscopic and crystallographic data be resolved during structural elucidation?

Methodological Answer:

  • Case Example: If NMR suggests planar amide conformation but X-ray shows non-planarity:
    • Re-examine solvent effects (DMSO vs. solid-state packing) .
    • Perform DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries .

Q. What strategies are effective in designing derivatives for improved pharmacokinetic properties?

Methodological Answer:

  • Modifications:
    • Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzamide ring to enhance metabolic stability .
    • Replace chlorothiophene with fluorinated analogs to reduce toxicity .
  • In Silico Screening: Use SwissADME to predict logP (<3.5), bioavailability (≥30%), and P-gp substrate risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.